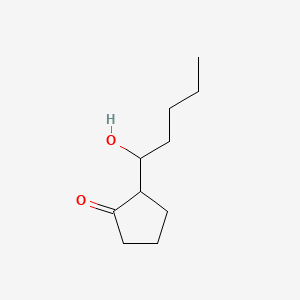
2-(1-Hydroxypentyl)cyclopentan-1-one
概要
説明
2-(1-Hydroxypentyl)cyclopentan-1-one is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclopentanone, where a hydroxypentyl group is attached to the second carbon of the cyclopentanone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-(1-Hydroxypentyl)cyclopentan-1-one can be synthesized through several methods. One common method involves the reaction of cyclopentanone with 1-pentanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of an acid catalyst to facilitate the formation of the hydroxypentyl group .
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 2-(1-hydroxypentyl)- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-(1-Hydroxypentyl)cyclopentan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles, leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanone derivatives .
科学的研究の応用
Applications in Organic Synthesis
In organic chemistry, 2-(1-Hydroxypentyl)cyclopentan-1-one serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for researchers looking to develop new compounds. For instance, it can be converted into unsaturated ketones through dehydration and isomerization reactions, which are then utilized in further synthetic pathways .
Table 1: Key Reactions Involving this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Dehydration | 2-Pentyl-2-cyclopenten-1-one | 89 |
| Isomerization | 2-Pentylcyclopentan-1-one | Not specified |
| Condensation with diols | Unsaturated spiroacetals | Not specified |
Pharmaceutical Applications
The pharmaceutical industry has shown interest in this compound due to its potential therapeutic properties. Research indicates that derivatives of this compound can enhance the efficacy of certain therapeutic agents. For example, it has been studied for its role in improving the delivery and effectiveness of drugs used in cancer treatment .
Case Study: Enhancement of Therapeutic Efficacy
A study demonstrated that when combined with specific therapeutic agents, this compound derivatives improved drug absorption and reduced side effects associated with chemotherapy. This finding suggests that the compound could be a valuable tool in developing more effective cancer treatments .
Applications in Fragrance Production
Another significant application of this compound lies in the fragrance industry. It is commonly used as a synthetic fragrance component due to its pleasant scent profile. The compound's versatility allows it to be incorporated into various scented products, enhancing their aromatic properties .
作用機序
The mechanism of action of cyclopentanone, 2-(1-hydroxypentyl)- involves its interaction with specific molecular targets and pathways. The hydroxypentyl group allows the compound to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
2-(1-Hydroxypentyl)cyclopentan-1-one can be compared with other similar compounds, such as:
Cyclopentanone: The parent compound, which lacks the hydroxypentyl group.
2-Pentylcyclopentanone: A similar compound with a pentyl group instead of a hydroxypentyl group.
Cyclopentanol: A related compound with a hydroxyl group directly attached to the cyclopentane ring.
The presence of the hydroxypentyl group in cyclopentanone, 2-(1-hydroxypentyl)- imparts unique properties, such as increased solubility and reactivity, making it distinct from its analogs .
特性
CAS番号 |
42558-01-0 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
2-(1-hydroxypentyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-6-9(11)8-5-4-7-10(8)12/h8-9,11H,2-7H2,1H3 |
InChIキー |
DYVAUIYAEICDNS-UHFFFAOYSA-N |
SMILES |
CCCCC(C1CCCC1=O)O |
正規SMILES |
CCCCC(C1CCCC1=O)O |
Key on ui other cas no. |
42558-01-0 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













